molecular formula C10H15NO B13222036 (1S)-1-(4-methylpyridin-2-yl)butan-1-ol

(1S)-1-(4-methylpyridin-2-yl)butan-1-ol

Cat. No.: B13222036
M. Wt: 165.23 g/mol
InChI Key: YPLQVWVVXMTAQG-JTQLQIEISA-N
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Description

(1S)-1-(4-methylpyridin-2-yl)butan-1-ol: is an organic compound characterized by a butanol backbone with a 4-methylpyridin-2-yl substituent at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methylpyridin-2-yl)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and butanal.

    Reaction Conditions: The reaction conditions often include the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is carried out under controlled temperature and pressure to optimize yield and purity.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methylpyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylpyridin-2-ylbutanone, while reduction may produce 4-methylpyridin-2-ylbutane.

Scientific Research Applications

(1S)-1-(4-methylpyridin-2-yl)butan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methylpyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-methylpyridin-2-yl)ethanol: Similar structure but with an ethanol backbone.

    (1S)-1-(4-methylpyridin-2-yl)propan-1-ol: Similar structure but with a propanol backbone.

    (1S)-1-(4-methylpyridin-2-yl)pentan-1-ol: Similar structure but with a pentanol backbone.

Uniqueness

The uniqueness of (1S)-1-(4-methylpyridin-2-yl)butan-1-ol lies in its specific combination of a butanol backbone and a 4-methylpyridin-2-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(4-methylpyridin-2-yl)butan-1-ol

InChI

InChI=1S/C10H15NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7,10,12H,3-4H2,1-2H3/t10-/m0/s1

InChI Key

YPLQVWVVXMTAQG-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=NC=CC(=C1)C)O

Canonical SMILES

CCCC(C1=NC=CC(=C1)C)O

Origin of Product

United States

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